1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride
Overview
Description
“1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride” is a chemical compound with the molecular formula C19H19F3N2O2 . It is also known by the synonyms NS6740 and NS 6740 NEW .
Molecular Structure Analysis
The molecular weight of this compound is 400.82 . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available in the product documentation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 400.82 . More detailed physical and chemical properties such as boiling point, melting point, solubility, and stability might be available in the product documentation .Scientific Research Applications
Therapeutic Anti-Inflammatory Agents
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride, also known as NS6740, is primarily studied for its potential as a therapeutic anti-inflammatory agent. It acts as a silent agonist for the α7 nicotinic acetylcholine receptor (nAChR), which can induce receptor desensitization and promote the α7 metabotropic function. This unique mechanism of action makes it a promising candidate for anti-inflammatory therapies. The structure-activity relationship of NS6740 indicates that its diazabicyclic nucleus, central hydrogen-bond acceptor core, and aromatic moiety are crucial for its prolonged receptor binding and sustained desensitization, suggesting its potential in the treatment of inflammation-related disorders (Pismataro et al., 2020).
Photochromic Materials
The derivatives of 1,4-Diazabicyclo compounds, including those similar to NS6740, have been explored for their photochromic properties. These compounds undergo structural changes when exposed to light, making them useful in developing 'intelligent materials' for various applications. For instance, certain 1,3-diazabicyclo derivatives exhibit photochromic behavior, which has potential uses in materials science and photonics (Mahmoodi et al., 2007).
Binding Interactions and Drug Development
Further research into NS6740 has focused on understanding its binding interactions with the α7 nicotinic acetylcholine receptor. This research is crucial for drug development, as it provides insights into how the compound and its derivatives might be modified for enhanced efficacy and specificity in therapeutic applications. For instance, a study highlighted the importance of a novel hydrogen bond to TyrA in the receptor for the silent agonist activity of NS6740 (Blunt & Dougherty, 2019).
Physicochemical Properties and Determination
Understanding the physicochemical properties of compounds like NS6740 is vital for their application in medical and scientific research. Studies on similar compounds have focused on their crystallization behaviors and solubility, which are important for drug formulation and delivery. For example, research on azabutyrone, a compound with a structure similar to NS6740, has provided valuable information on its determination in biological material, aiding in its potential medical application (Gavlik et al., 1976).
properties
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2.ClH/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23;/h1-5,12,15H,6-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSRBONTAYCFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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